2-Bromo-N-methyl-N-phenethylacetamide
Description
2-Bromo-N-methyl-N-phenethylacetamide is a brominated acetamide derivative featuring a methyl group and a phenethyl group (a benzyl moiety with an ethyl linker) attached to the nitrogen atom. Such derivatives are often explored in pharmaceutical intermediates, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
73391-97-6 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C11H14BrNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
GYLYBMJFTWUCEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Bromoacetamides
Substituent-Based Classification
Aromatic Substituents
- Similar compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (CAS: N/A) exhibit antimicrobial activity, suggesting aromatic bromoacetamides may have biological relevance . Molecular Weight: ~242.11 g/mol (estimated).
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 117215-85-7):
- Structure : Contains methoxy and nitro groups on the aryl ring.
- Properties : The nitro group enhances electron-withdrawing effects, increasing reactivity in substitution reactions. Its molecular weight is 289.08 g/mol, with a topological polar surface area (TPSA) of 84.2 Ų, indicating moderate solubility .
Alkyl and Alkyl-Aromatic Hybrids
- N-benzyl-2-bromo-N-ethylacetamide (CAS: 180513-01-3): Structure: Combines benzyl and ethyl groups on nitrogen. Properties: The benzyl group enhances lipophilicity (logP ~2.5 estimated), making it suitable for membrane-penetrating applications. No direct pharmacological data are reported .
2-Bromo-N-heptylacetamide (CAS: 5463-16-1):
Functionalized Aromatic Systems
- 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide (CAS: 3947-58-8): Structure: Includes hydroxyl and nitro groups. Properties: The hydroxyl group enables hydrogen bonding, while the nitro group directs electrophilic substitution. This compound has a TPSA of 95.2 Ų, suggesting higher polarity than non-hydroxylated analogs .
- 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide (CAS: 486993-08-2): Structure: Contains formyl and methoxy groups on a bromophenoxy ring, with a phenethylamide group. Properties: The formyl group allows for further functionalization (e.g., condensation reactions). Molecular weight: 392.24 g/mol .
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